molecular formula C10H14O2 B11913378 Cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cat. No.: B11913378
M. Wt: 166.22 g/mol
InChI Key: YOLABIMTZJVAFF-JGVFFNPUSA-N
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Description

Cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is a chemical compound with the molecular formula C10H16O2 It is a bicyclic compound that contains a hydroxyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the bicyclic structure. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride, phosphorus tribromide). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol .

Scientific Research Applications

Cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating the binding of the compound to its target. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its bicyclic structure.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(3aS,7aR)-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C10H14O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h7-8,11H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

YOLABIMTZJVAFF-JGVFFNPUSA-N

Isomeric SMILES

CC1=C([C@H]2CCCC[C@H]2C1=O)O

Canonical SMILES

CC1=C(C2CCCCC2C1=O)O

Origin of Product

United States

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